molecular formula C8H6Br2N2 B1324339 3,5-Dibromo-1-methyl-1H-indazole CAS No. 52088-11-6

3,5-Dibromo-1-methyl-1H-indazole

Cat. No. B1324339
CAS RN: 52088-11-6
M. Wt: 289.95 g/mol
InChI Key: GWDBUVLBDCQJIY-UHFFFAOYSA-N
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Description

3,5-Dibromo-1-methyl-1H-indazole is an organic compound with the molecular formula C8H6Br2N2 . It has a molecular weight of 289.955 .


Synthesis Analysis

The synthesis of 1H- and 2H-indazoles, such as 3,5-Dibromo-1-methyl-1H-indazole, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of 3,5-Dibromo-1-methyl-1H-indazole consists of a C8H6Br2N2 formula .


Chemical Reactions Analysis

The synthesis of 1H- and 2H-indazoles involves various chemical reactions. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3,5-Dibromo-1-methyl-1H-indazole include a molecular weight of 289.955 .

Scientific Research Applications

Medicinal Chemistry: Antihypertensive Agents

Indazole derivatives, including 3,5-Dibromo-1-methyl-1H-indazole, have been explored for their potential as antihypertensive agents . The structural motif of indazole is present in several marketed drugs, and its modifications can lead to compounds with significant activity against high blood pressure.

Oncology: Anticancer Research

The indazole nucleus is a common feature in molecules with anticancer properties . Researchers are investigating 3,5-Dibromo-1-methyl-1H-indazole for its potential use in developing new chemotherapeutic agents, given its ability to interact with various biological targets.

Neuroscience: Antidepressant and Anti-inflammatory

In neuroscience, indazole compounds are studied for their antidepressant and anti-inflammatory effects . The bromine substituents on the indazole ring can be critical for the biological activity, making 3,5-Dibromo-1-methyl-1H-indazole a valuable scaffold for drug development.

Material Science: Electronic Materials

Indazole derivatives are utilized in material science, particularly in the development of electronic materials . Their electronic properties can be fine-tuned for use in semiconductors, conductive polymers, and other advanced materials.

Chemical Synthesis: Catalysts and Reagents

3,5-Dibromo-1-methyl-1H-indazole serves as a building block in chemical synthesis . It can act as a precursor for various catalysts and reagents used in the synthesis of complex organic molecules, due to its reactive bromine groups.

Environmental Science: Pollutant Degradation

Research in environmental science may leverage the chemical reactivity of indazole compounds like 3,5-Dibromo-1-methyl-1H-indazole for pollutant degradation . These compounds can participate in reactions leading to the breakdown of harmful environmental pollutants.

Future Directions

Indazole derivatives are drawing more and more attention in medicinal chemistry as kinase inhibitors . 1H-indazole-3-carboxaldehydes are key intermediates to access a variety of polyfunctionalized 3-substituted indazoles . Therefore, the future directions in the study of 3,5-Dibromo-1-methyl-1H-indazole could involve its potential applications in medicinal chemistry and the development of new synthetic approaches .

properties

IUPAC Name

3,5-dibromo-1-methylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2N2/c1-12-7-3-2-5(9)4-6(7)8(10)11-12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWDBUVLBDCQJIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)C(=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70632473
Record name 3,5-Dibromo-1-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70632473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dibromo-1-methyl-1H-indazole

CAS RN

52088-11-6
Record name 3,5-Dibromo-1-methyl-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52088-11-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dibromo-1-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70632473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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